molecular formula C6H9NS B3054281 (1-methyl-1H-pyrrol-2-yl)methanethiol CAS No. 59303-06-9

(1-methyl-1H-pyrrol-2-yl)methanethiol

Cat. No.: B3054281
CAS No.: 59303-06-9
M. Wt: 127.21 g/mol
InChI Key: VERRTRQISNEDNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (1-methyl-1H-pyrrol-2-yl)methanethiol typically begins with commercially available pyrrole derivatives.

    Reaction Steps:

Industrial Production Methods: the general principles of organic synthesis, such as large-scale alkylation and thiolation reactions, can be applied to produce this compound in bulk .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methanethiol involves its interaction with various molecular targets, including enzymes and receptors that contain sulfur-binding sites. The thiol group can form covalent bonds with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(1-methylpyrrol-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERRTRQISNEDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440618
Record name 1H-Pyrrole-2-methanethiol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59303-06-9
Record name 1-Methyl-1H-pyrrole-2-methanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59303-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-methanethiol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-pyrrol-2-yl)methanethiol
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(1-methyl-1H-pyrrol-2-yl)methanethiol
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(1-methyl-1H-pyrrol-2-yl)methanethiol
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(1-methyl-1H-pyrrol-2-yl)methanethiol
Reactant of Route 5
(1-methyl-1H-pyrrol-2-yl)methanethiol
Reactant of Route 6
(1-methyl-1H-pyrrol-2-yl)methanethiol

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